molecular formula C20H21N3O2 B11344976 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole

Cat. No.: B11344976
M. Wt: 335.4 g/mol
InChI Key: PEYXZTFJGKKELQ-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole is a chemical compound that has been studied for its potential biological properties and various applications in scientific research and industry. This compound features a piperidine ring, a benzodiazole ring, and a methoxybenzoyl group, making it a complex and interesting molecule for various fields of study.

Preparation Methods

The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves several steps. One common method includes the reaction of piperidine derivatives with benzodiazole compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential, while in industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole can be compared to other similar compounds, such as 2-[1-(3-Methoxybenzoyl)piperidin-4-YL]-1,3-benzothiazole . While both compounds share similar structural features, their unique functional groups and molecular arrangements result in different properties and applications. The presence of the benzodiazole ring in this compound distinguishes it from other piperidine derivatives and contributes to its unique characteristics .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H21N3O2/c1-25-16-8-4-6-14(12-16)20(24)23-11-5-7-15(13-23)19-21-17-9-2-3-10-18(17)22-19/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,22)

InChI Key

PEYXZTFJGKKELQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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